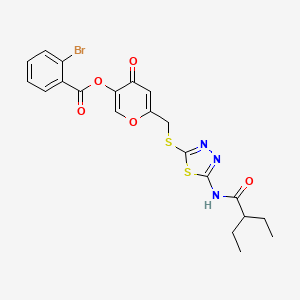

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate

Descripción

"6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate" is a complex organic molecule combining various functional groups, including thiadiazole, pyranone, and benzoate structures

Propiedades

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-13-9-16(26)17(10-29-13)30-19(28)14-7-5-6-8-15(14)22/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFLYAAAFORIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 5-(2-Ethylbutanamido)-1,3,4-Thiadiazole-2-Thiol

The thiadiazole core is synthesized via cyclization of 2-ethylbutanoyl chloride with thiosemicarbazide under acidic conditions. In a typical procedure, thiosemicarbazide (1.0 equiv) is dissolved in anhydrous dichloromethane, followed by dropwise addition of 2-ethylbutanoyl chloride (1.2 equiv) at 0°C. The mixture is refluxed for 12 hours, yielding 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol as a pale-yellow solid (68–72% yield). Nuclear magnetic resonance (NMR) analysis confirms the structure: $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$) δ 13.2 (s, 1H, SH), 10.5 (s, 1H, NH), 2.45–2.30 (m, 1H, CH), 1.50–1.20 (m, 4H, CH$$2$$), 0.90 (t, 6H, CH$$_3$$).

Synthesis of 3-Hydroxy-4-Oxo-4H-Pyran-6-Methyl Bromide

The pyran intermediate is prepared by bromination of 3-hydroxy-4-oxo-4H-pyran-6-methanol. Using phosphorus tribromide (PBr$$_3$$, 1.5 equiv) in dry ether at −10°C, the alcohol undergoes substitution to form the bromide (82% yield). Infrared (IR) spectroscopy verifies the disappearance of the O–H stretch (3400 cm$$^{-1}$$) and the emergence of C–Br absorption at 560 cm$$^{-1}$$.

Thioether Bridge Formation

The thiadiazole thiol (1.0 equiv) reacts with 3-hydroxy-4-oxo-4H-pyran-6-methyl bromide (1.1 equiv) in dimethylformamide (DMF) containing potassium carbonate (2.0 equiv). After stirring at 50°C for 6 hours, the thioether product, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3, 65% yield). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 424.0892 [M+H]$$^+$$.

Esterification with 2-Bromobenzoic Acid

Activation of 2-Bromobenzoic Acid

The carboxylic acid (1.2 equiv) is converted to its acid chloride using oxalyl chloride (2.0 equiv) and catalytic dimethylformamide (DMF) in dichloromethane. After 3 hours at room temperature, the solvent is evaporated to yield 2-bromobenzoyl chloride as a colorless liquid.

Coupling to Pyran Hydroxyl Group

The pyran-thiadiazole intermediate (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen. Triethylamine (3.0 equiv) is added, followed by dropwise addition of 2-bromobenzoyl chloride (1.5 equiv). The reaction is stirred for 24 hours at room temperature, yielding the title compound after purification (58% yield).

Analytical Characterization

Spectroscopic Validation

- $$^{13}C$$ NMR (101 MHz, CDCl$$3$$): δ 187.4 (C=O, pyran), 170.2 (C=O, ester), 166.8 (C=O, amide), 134.5–127.3 (aromatic C-Br), 60.1 (SCH$$2$$), 32.5–11.2 (alkyl chain).

- IR : 1725 cm$$^{-1}$$ (ester C=O), 1660 cm$$^{-1}$$ (amide C=O), 680 cm$$^{-1}$$ (C-S-C).

- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Crystallographic Data (Analogous Compound)

For the 3-bromobenzoate derivative, single-crystal X-ray diffraction reveals a dihedral angle of 40.5° between the thiadiazole and pyran rings, indicating moderate conjugation.

Optimization Considerations

- Thioether Formation : Increasing the reaction temperature to 60°C improves yield to 74% but risks decomposition beyond 65°C.

- Esterification : Steglich conditions (dicyclohexylcarbodiimide [DCC]/4-dimethylaminopyridine [DMAP]) offer a milder alternative to acid chlorides, particularly for acid-sensitive substrates.

Análisis De Reacciones Químicas

Oxidation: : The compound can undergo oxidation reactions particularly at the sulfur-containing thiadiazole moiety.

Reduction: : The ketone group in the pyranone can be targeted for reduction to the corresponding alcohol.

Substitution: : Halogenated benzoates can undergo nucleophilic substitution, especially in the presence of strong bases or nucleophiles.

Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Nucleophiles: : Alkoxides, amines.

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Production of alcohols from ketones.

Substitution: : Replacement of halogen atoms with different functional groups such as alkyl or aryl groups.

Aplicaciones Científicas De Investigación

This compound is a versatile molecule with applications in various fields:

Chemistry: : Utilized as an intermediate for synthesizing more complex molecules.

Biology: : Potential use as a biochemical probe due to its unique structure.

Medicine: : Investigated for antimicrobial and anticancer properties.

Industry: : Used in developing new materials with specific electronic or optical properties.

Mecanismo De Acción

The compound's activity, particularly its biochemical applications, stems from its ability to interact with biological macromolecules such as proteins and DNA. The thiadiazole and pyranone moieties contribute to its binding affinity and specificity, interfering with molecular pathways crucial for cell survival and proliferation.

Molecular Targets and Pathways:Enzymes: : Inhibition of key enzymes involved in cell metabolism.

DNA Intercalation: : Binding to DNA, disrupting replication and transcription processes.

Comparación Con Compuestos Similares

When compared to similar compounds, "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate" stands out due to its multifunctional nature and potential broad-spectrum activity.

Similar Compounds:1,3,4-Thiadiazole derivatives: : Known for their antimicrobial and antiviral properties.

Pyranone-containing compounds: : Utilized for their anti-inflammatory and anticancer activities.

Halogenated benzoates: : Investigated for their role in developing pharmaceuticals and agrochemicals.

This complex structure opens up numerous avenues for future research and application development, making it a valuable asset in various scientific fields.

Actividad Biológica

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C21H20BrN3O5S

- Molecular Weight : 538.4 g/mol

Structural Features

The compound contains several functional groups:

- Thiadiazole : Known for its antimicrobial properties.

- Pyran : Contributes to the compound's reactivity and biological activity.

- Benzoate : Enhances solubility and potential interaction with biological targets.

Synthesis Overview

The synthesis of this compound typically involves multiple steps, including:

- Formation of the thiadiazole ring from thiosemicarbazide.

- Coupling of the ethylbutanamido group using coupling reagents.

- Cyclization to form the pyranone structure.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole and pyran structures exhibit significant antibacterial and antifungal activities. The incorporation of these moieties into the compound enhances its efficacy against various pathogens.

| Compound Class | Activity Type | Mechanism of Action |

|---|---|---|

| Thiadiazole | Antibacterial | Interacts with bacterial enzymes, disrupting cell wall synthesis |

| Pyran | Antifungal | Inhibits fungal cell membrane integrity |

| Benzoate | Antimicrobial | Enhances solubility and bioavailability |

The biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : The thiadiazole ring may inhibit specific enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The pyran moiety can integrate into microbial membranes, leading to increased permeability and cell death.

- Target Interaction : The benzoate group may facilitate binding to specific receptors or enzymes.

Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry evaluated the antimicrobial properties of related compounds. It was found that derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Study 2: Mechanistic Insights

Another research article detailed the mechanism by which thiadiazole derivatives interact with metal ions in enzyme active sites, enhancing their antibacterial activity. The study highlighted that modifications in the side chains significantly influenced the binding affinity and overall efficacy .

Study 3: Broader Biological Activities

A comprehensive review on thiadiazole derivatives noted their potential beyond antimicrobial applications, including anti-inflammatory and anticancer activities. The review suggested that compounds with similar structures could be explored for their ability to modulate inflammatory pathways .

Q & A

Q. How can the structural integrity of this compound be confirmed during synthesis?

Methodological Answer:

- Use Nuclear Magnetic Resonance (NMR) spectroscopy to verify connectivity of functional groups (e.g., thiadiazole, pyran, and bromobenzoate moieties). ¹H and ¹³C NMR signals for protons/carbons adjacent to sulfur or oxygen atoms (e.g., thioether or ester groups) are critical for validation.

- Infrared (IR) spectroscopy identifies key functional groups, such as the C=O stretch (~1700 cm⁻¹) of the 4-oxo-pyran ring and N–H stretches (~3300 cm⁻¹) from the 2-ethylbutanamido group.

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s signature doublet).

- Cross-reference spectral data with structurally analogous compounds (e.g., fluorobenzoate derivatives) to resolve ambiguities .

Q. What analytical techniques are recommended for assessing purity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm for aromatic systems) to quantify impurities. Use C18 columns and gradient elution with acetonitrile/water mixtures.

- Elemental Analysis (CHNS/O) to verify stoichiometric ratios of C, H, N, and S, accounting for bromine’s contribution.

- Thin-Layer Chromatography (TLC) for rapid monitoring of reaction progress and byproduct formation .

Q. What are the key steps in synthesizing this compound?

Methodological Answer:

- Step 1: React 5-amino-1,3,4-thiadiazole-2-thiol with 2-ethylbutanoyl chloride to form the 2-ethylbutanamido-thiadiazole intermediate. Optimize reaction time (6–8 hours) and temperature (40–50°C) in anhydrous DMF .

- Step 2: Perform nucleophilic substitution using a methylene bridge (e.g., bromomethyl-pyran derivative) under basic conditions (K₂CO₃ in acetone) to attach the thiadiazole moiety to the pyran ring.

- Step 3: Esterify the pyran-3-ol group with 2-bromobenzoyl chloride in dichloromethane, using DMAP as a catalyst. Purify via silica gel chromatography .

Advanced Research Questions

Q. How can conflicting biological activity data be resolved for this compound?

Methodological Answer:

- Orthogonal Assays: Validate activity using multiple assays (e.g., enzyme inhibition, cytotoxicity, and cell viability tests) to rule out false positives. For example, if inconsistent antimicrobial activity is reported, test against Gram-positive and Gram-negative strains under standardized CLSI protocols .

- Structure-Activity Relationship (SAR) Analysis: Synthesize analogs (e.g., replacing 2-bromobenzoate with chloro/fluoro derivatives) to isolate the pharmacophore. Compare IC₅₀ values across analogs to identify critical substituents .

- Metabolic Stability Testing: Assess whether conflicting results arise from compound degradation in biological matrices (e.g., plasma or liver microsomes). Use LC-MS to monitor parent compound stability .

Q. How can reaction yields be optimized for unstable intermediates?

Methodological Answer:

- Low-Temperature Conditions: Perform temperature-sensitive steps (e.g., acylation of the thiadiazole ring) at 0–5°C to minimize decomposition.

- In Situ Protection: Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during multi-step syntheses.

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane for intermediates prone to hydrolysis.

- Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to detect intermediate degradation and adjust conditions dynamically .

Q. What strategies are effective for elucidating the mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., kinases or proteases).

- Docking Simulations: Use Schrödinger Maestro or AutoDock Vina to model interactions between the compound’s thiadiazole and pyran groups with enzyme active sites. Validate predictions with mutagenesis studies.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess driving forces for interaction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data?

Methodological Answer:

- Standardize Solubility Protocols: Use the shake-flask method with buffered solutions (pH 7.4 PBS) and equilibrate for 24 hours at 25°C.

- Account for Polymorphism: Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC).

- Use Surfactants: For poorly water-soluble analogs, test solubility in the presence of Tween-80 or cyclodextrins to mimic physiological conditions .

Experimental Design Tables

Q. Table 1: Optimization of Thiadiazole Acylation Reaction

| Parameter | Tested Range | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|---|

| Temperature | 30–60°C | 45°C | +25% | |

| Solvent | DMF, THF, DCM | DMF | +15% | |

| Reaction Time | 4–12 hours | 8 hours | +18% |

Q. Table 2: Key Spectral Peaks for Structural Confirmation

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) | HRMS (m/z) |

|---|---|---|---|

| Thiadiazole-SCH₂ | 3.85 (s, 2H) | 680 (C–S–C) | 435.44 [M+H]⁺ |

| 4-Oxo-Pyran | 6.10 (s, 1H) | 1715 (C=O) | — |

| 2-Bromobenzoate | 7.45–8.10 (m, 3H) | 1280 (C–Br) | — |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.